
Diisobutylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutylsulfamoyl chloride is an organosulfur compound with the molecular formula C8H18ClNO2S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is characterized by its unique sulfamoyl chloride functional group, which imparts distinct reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisobutylsulfamoyl chloride can be synthesized through the reaction of diisobutylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
(C4H9)2NH+ClSO3H→(C4H9)2NSO2Cl+HCl
The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Diisobutylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfamides, sulfonates, and sulfonamides.
Hydrolysis: In the presence of water, it hydrolyzes to form diisobutylamine and sulfur dioxide.
Reduction: It can be reduced to diisobutylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Sulfamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonamides: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
Diisobutylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfamides, sulfonates, and sulfonamides.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of diisobutylsulfamoyl chloride involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This reaction mechanism is facilitated by the electron-withdrawing nature of the sulfamoyl group, which makes the sulfur atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Diisobutylsulfamoyl chloride can be compared with other sulfamoyl chlorides such as:
Dimethylsulfamoyl chloride: Similar reactivity but with different steric and electronic properties due to the presence of methyl groups instead of isobutyl groups.
Diethylsulfamoyl chloride: Exhibits similar chemical behavior but with different physical properties such as boiling point and solubility.
Uniqueness: this compound is unique due to its bulky isobutyl groups, which can influence the steric and electronic environment of the reactions it undergoes. This can lead to different reactivity patterns and selectivity compared to other sulfamoyl chlorides.
Propiedades
Fórmula molecular |
C8H18ClNO2S |
|---|---|
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H18ClNO2S/c1-7(2)5-10(6-8(3)4)13(9,11)12/h7-8H,5-6H2,1-4H3 |
Clave InChI |
CFTXQYYCUYPIKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


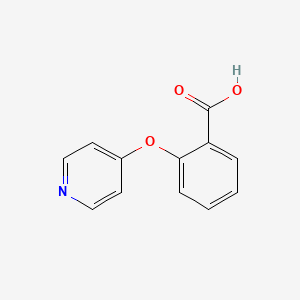

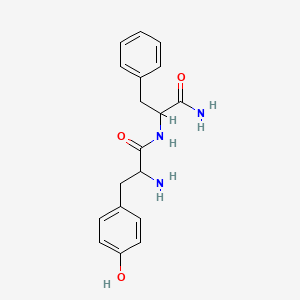
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)



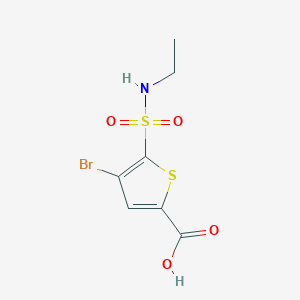
![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
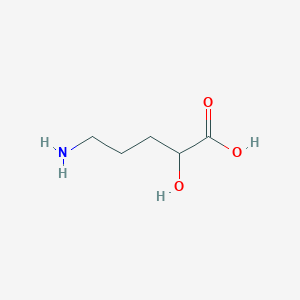

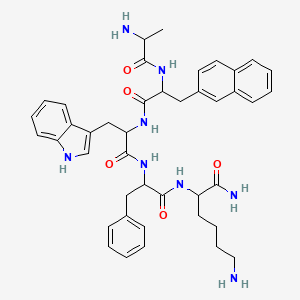

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)
